REACTION_CXSMILES
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O.O.[Sn](Cl)Cl.[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]([Br:18])=[CH:13][C:14]=1[N+:15]([O-])=O)=[O:9]>CO>[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]([Br:18])=[CH:13][C:14]=1[NH2:15])=[O:9] |f:0.1.2|
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Name
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|
Quantity
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74.8 g
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Type
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reactant
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Smiles
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O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
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21 g
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Type
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reactant
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Smiles
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COC(=O)C=1SC(=CC1[N+](=O)[O-])Br
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Name
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Quantity
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1 L
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 65° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Type
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ADDITION
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Details
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500 mL of ethyl acetate and 700 mL of Rochelle's salt solution were added to the residue
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Type
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STIRRING
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Details
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The mixture was vigorously stirred for 1 h
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Duration
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1 h
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The product with the molecular weight of 236.09 (C6H6BrNO2S) was obtained in this way
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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COC(=O)C=1SC(=CC1N)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |